molecular formula C12H10ClNO2 B8659260 benzyl 3-chloro-1H-pyrrole-2-carboxylate

benzyl 3-chloro-1H-pyrrole-2-carboxylate

Cat. No. B8659260
M. Wt: 235.66 g/mol
InChI Key: XJXIGLBVLFVJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-chloro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl 3-chloro-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 3-chloro-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

benzyl 3-chloro-1H-pyrrole-2-carboxylate

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

benzyl 3-chloro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10ClNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

XJXIGLBVLFVJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (15 g, 0.1 mol) in N,N-dimethylformamide (300 mL) and triethylamine (72 mL, 0.52 mmol) under argon atmosphere was added benzyl bromide (61 mL, 0.52 mmol) at 0-5° C. and the reaction was stirred mechanically overnight at room temperature. Next day, the reaction mixture was concentrated in vacuum and the residue was suspended in 4% aqueous solution of sodium bicarbonate (300 mL) and extracted with ethyl acetate (2×250 mL). The organic layers were mixed and washed with more 4% aqueous solution of sodium bicarbonate, water and brine, and were dried (magnesium sulphate, MgSO4) and concentrated under reduced pressure to give 21.4 g of a residue corresponding to the title compound (88% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
88%

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